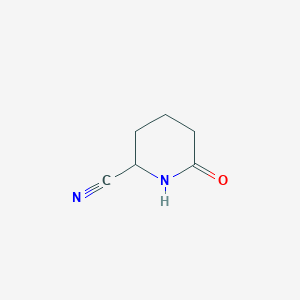

6-Oxopiperidine-2-carbonitrile

Description

Contextualization within Nitrogen Heterocycle Chemistry

Nitrogen heterocycles are cyclic compounds containing at least one nitrogen atom in the ring structure. They are fundamental building blocks in chemistry and biology. A 2024 analysis of pharmaceuticals approved by the U.S. Food and Drug Administration (FDA) between 2013 and 2023 revealed that an overwhelming 82% of small-molecule drugs contain at least one nitrogen heterocycle, a significant increase from previous decades. nih.govacs.org This highlights the immense importance of these structures in modern medicine.

Within this vast class, six-membered rings like piperidine (B6355638) and pyridine (B92270) are particularly prominent. nih.govacs.org The compound 6-Oxopiperidine-2-carbonitrile belongs to this family, specifically as a derivative of piperidine. The presence of both an amide and a nitrile functional group on this heterocyclic core makes it a versatile scaffold. The use of piperidine-based structures as reagents, for instance, piperidine-1-sulphenyl chloride in reactions with diamines to create other sulphur-nitrogen heterocycles, further illustrates their utility in synthetic chemistry. rsc.org

Significance of the Piperidine Scaffold in Organic Synthesis

The piperidine ring is one of the most prevalent heterocyclic scaffolds in drug discovery and natural product chemistry. mdpi.comnih.gov Its saturated, sp³-hybridized carbon framework allows for a three-dimensional geometry that is often beneficial for binding to biological targets. nih.gov The nitrogen atom can act as a basic center and a point for further functionalization.

The development of efficient methods for synthesizing substituted piperidines is a major focus of modern organic chemistry. nih.govajchem-a.com These methods include:

Hydrogenation/Reduction: The reduction of more readily available pyridine precursors is a common and effective approach. mdpi.com

Cyclization Reactions: Various strategies, such as oxidative amination of alkenes and intramolecular reactions, are used to construct the piperidine ring. nih.gov

Multi-component Reactions (MCRs): These reactions allow for the rapid assembly of complex piperidine derivatives from simple starting materials in a single step. rsc.orgnih.gov

The versatility of the piperidine scaffold is demonstrated by its presence in a wide array of pharmaceuticals across different therapeutic areas. nih.govijnrd.orgresearchgate.net

Table 2: Examples of Marketed Drugs Containing a Piperidine Scaffold

| Drug | Therapeutic Class | Reference |

|---|---|---|

| Haloperidol | Antipsychotic | atamanchemicals.com |

| Risperidone | Antipsychotic | atamanchemicals.com |

| Meperidine | Analgesic (Opioid) | ijnrd.org |

| Paroxetine | Antidepressant | atamanchemicals.com |

| Raloxifene | Selective Estrogen Receptor Modulator | atamanchemicals.com |

Overview of Nitrile Functional Group Integration in Lactam Systems

The integration of a nitrile group (–C≡N) into a lactam ring, as seen in this compound, creates a molecule with unique chemical properties. The nitrile group is a versatile functional handle in organic synthesis. It is strongly electron-withdrawing and can be transformed into various other functional groups, including amines, carboxylic acids, and ketones. researchgate.netashp.org

The position of the nitrile group at the α-carbon to the lactam nitrogen (an α-aminonitrile moiety) is particularly significant. α-Aminonitriles are valuable synthetic intermediates. researchgate.net For instance, the Thorpe–Ziegler condensation, an intramolecular reaction involving two nitrile groups, can be used to construct cyclic systems, including piperidines. rsc.org

Lactams themselves are a critical class of heterocycles, most famously represented by the β-lactam ring in penicillin antibiotics. ashp.org The reactivity of the lactam can be influenced by adjacent functional groups. Research into the chemistry of β-lactams has shown that nitriles can be precursors to acyl radicals under certain reaction conditions, indicating a potential pathway for further functionalization. thieme-connect.com Moreover, the transformation of highly functionalized α-aminonitriles is a recognized strategy for accessing lactam structures. researchgate.net The synthesis of γ-lactams has been achieved through rhodium-catalyzed reactions involving aliphatic nitriles, showcasing the utility of nitriles as coupling partners in forming these cyclic amide structures. acs.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-oxopiperidine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c7-4-5-2-1-3-6(9)8-5/h5H,1-3H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLQJNOMLJPWMHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC(=O)C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 6 Oxopiperidine 2 Carbonitrile

Reactivity of the Carbonitrile Group

The carbonitrile (nitrile) group is a versatile functional handle due to the polarized carbon-nitrogen triple bond, which renders the carbon atom electrophilic. libretexts.org This electrophilicity is the basis for a range of chemical transformations.

The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles. libretexts.orgyoutube.commasterorganicchemistry.com This reaction, known as nucleophilic addition, is a fundamental process in the chemistry of nitriles. masterorganicchemistry.com The initial addition of a nucleophile to the carbon-nitrogen triple bond results in the formation of an imine anion intermediate. libretexts.org This intermediate can then be protonated or undergo further reaction depending on the nature of the nucleophile and the reaction conditions.

The general mechanism involves the attack of a nucleophile on the partially positive carbon atom of the C≡N group, leading to the breaking of one of the π-bonds and the formation of a new carbon-nucleophile bond. youtube.commasterorganicchemistry.com The resulting intermediate is a nitrogen anion, which is typically stabilized by protonation in a subsequent step. The reactivity of the nitrile is influenced by both steric and electronic factors. youtube.com

Table 1: Examples of Nucleophilic Additions to Nitriles

| Nucleophile | Reagent Example | Intermediate | Final Product Type |

| Hydride Ion (H⁻) | LiAlH₄, NaBH₄ | Imine anion | Amine |

| Grignard Reagents (R-MgX) | CH₃MgBr | Imine anion | Ketone (after hydrolysis) |

| Organolithium Reagents (R-Li) | BuLi | Imine anion | Ketone (after hydrolysis) |

| Hydroxide Ion (OH⁻) | NaOH (aq) | Imidate | Carboxylic Acid / Amide |

The reduction of the nitrile group in 6-oxopiperidine-2-carbonitrile can lead to the formation of either primary amines or aldehydes, depending on the reducing agent and reaction conditions.

Reduction to Primary Amines: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of completely reducing the nitrile to a primary amine. This reaction proceeds through the nucleophilic addition of two hydride equivalents. The first addition forms an imine anion, which is then further reduced by a second hydride to a diamino anion intermediate. An aqueous workup then protonates the nitrogen atoms to yield the primary amine, (6-oxopiperidin-2-yl)methanamine.

Reduction to Aldehydes: The partial reduction of a nitrile to an aldehyde requires a less reactive hydride reagent that can deliver only one hydride equivalent. Diisobutylaluminium hydride (DIBAL-H) is commonly used for this transformation. The reaction is typically carried out at low temperatures to prevent over-reduction. DIBAL-H coordinates to the nitrile nitrogen, delivering a single hydride to the carbon and forming a stable aluminum-imine intermediate. Subsequent hydrolysis of this intermediate liberates the aldehyde, 6-oxopiperidine-2-carbaldehyde. libretexts.orgyoutube.com

Table 2: Reduction Products of this compound

| Reagent | Conditions | Product |

| Lithium Aluminum Hydride (LiAlH₄) | 1. THF/Ether, 2. H₂O workup | (6-Oxopiperidin-2-yl)methanamine |

| Diisobutylaluminium Hydride (DIBAL-H) | 1. Toluene, -78 °C, 2. H₂O/H⁺ workup | 6-Oxopiperidine-2-carbaldehyde |

The hydrolysis of the nitrile group provides a direct route to the corresponding carboxylic acid, 6-oxopiperidine-2-carboxylic acid, a compound of significant interest in chemical research. cymitquimica.comsynquestlabs.com This transformation can be achieved under either acidic or basic conditions. libretexts.orglibretexts.orgweebly.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl, H₂SO₄) and water, the nitrile is heated, often under reflux. libretexts.orggoogle.com The nitrogen atom is first protonated, which increases the electrophilicity of the carbon atom, facilitating the attack by a weak nucleophile like water. libretexts.org This leads to the formation of a carboximidic acid intermediate, which tautomerizes to an amide. Under the reaction conditions, the amide is then further hydrolyzed to the carboxylic acid and an ammonium salt.

Base-Catalyzed Hydrolysis: When heated with an aqueous solution of a strong base like sodium hydroxide, the nitrile is attacked by the strongly nucleophilic hydroxide ion. libretexts.orgweebly.com This forms an imidate anion, which is protonated by water to give an imidic acid, which then tautomerizes to the intermediate amide. Continued hydrolysis of the amide under basic conditions yields the carboxylate salt. A final acidification step is required to protonate the carboxylate and isolate the free 6-oxopiperidine-2-carboxylic acid. libretexts.orgweebly.com

Reactivity of the Lactam (6-Oxo) Moiety

The lactam ring contains a cyclic amide functional group. The carbonyl carbon of the lactam is electrophilic, but its reactivity is generally lower than that of aldehydes or ketones due to resonance stabilization from the adjacent nitrogen atom's lone pair of electrons. nih.gov Nevertheless, this group can undergo specific transformations, notably reduction and ring-opening reactions.

The reduction of the lactam carbonyl can yield either a cyclic hemiaminal (hydroxyl group) or a fully reduced piperidine (B6355638) ring (methylene group).

Reduction to Hydroxyl Groups: Partial reduction of the lactam carbonyl to a hydroxyl group is challenging to achieve selectively. Reagents like sodium borohydride (NaBH₄) are typically not strong enough to reduce amides. However, under specific conditions or with modified reagents, it may be possible to form the corresponding 6-hydroxy-piperidine-2-carbonitrile.

Reduction to Methylene Groups: Complete reduction (deoxygenation) of the lactam carbonyl to a methylene group requires a powerful reducing agent. Lithium aluminum hydride (LiAlH₄) is often the reagent of choice for this transformation. wikipedia.org The reaction would convert the 6-oxopiperidine ring into a piperidine ring, yielding piperidine-2-carbonitrile. This process involves the formation of an aluminum-oxygen bond and subsequent elimination.

Table 3: Potential Reduction Products of the Lactam Moiety

| Reagent | Expected Product | Functional Group Transformation |

| Lithium Aluminum Hydride (LiAlH₄) | Piperidine-2-carbonitrile | C=O → CH₂ |

| Sodium Borohydride (NaBH₄) | No reaction (typically) | - |

The amide bond within the lactam ring can be cleaved through hydrolysis, a reaction that is essentially the reverse of lactam formation. mdpi.com This ring-opening can be catalyzed by either strong acid or strong base and typically requires harsh conditions such as prolonged heating.

Acid-Catalyzed Ring-Opening: Under strong acidic conditions (e.g., concentrated HCl), the carbonyl oxygen is protonated, activating the carbonyl carbon for nucleophilic attack by water. This leads to the formation of a tetrahedral intermediate, which collapses to break the C-N bond, opening the ring. The product is a protonated amino acid, 6-amino-2-cyanohexanoic acid.

Base-Catalyzed Ring-Opening: In the presence of a strong base (e.g., NaOH), the hydroxide ion directly attacks the lactam carbonyl. The resulting tetrahedral intermediate expels the amide anion to open the ring. A subsequent proton transfer results in the formation of the carboxylate and a neutral amino group. The final product, after workup, is 6-amino-2-cyanohexanoic acid.

Reactivity at the Piperidine Nitrogen Atom

The nitrogen atom within the this compound ring is part of a lactam, a cyclic amide. The reactivity of this nitrogen is significantly influenced by the adjacent carbonyl group. The lone pair of electrons on the nitrogen can be delocalized through resonance onto the carbonyl oxygen, which reduces its nucleophilicity compared to a simple secondary amine. However, the nitrogen atom can still participate in various chemical reactions, typically after deprotonation by a suitable base to form a lactam anion.

The primary reactions at the piperidine nitrogen are N-alkylation and N-acylation. These transformations are crucial for introducing substituents that can modulate the compound's biological activity or provide handles for further synthetic manipulations.

N-Alkylation: The introduction of an alkyl group onto the lactam nitrogen is a common strategy. The reaction typically proceeds by treating the this compound with a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to generate the corresponding anion, which then acts as a nucleophile to displace a leaving group from an alkyl halide.

N-Acylation: Similarly, acylation at the nitrogen atom can be achieved by reacting the lactam with an acylating agent, such as an acyl chloride or anhydride, often in the presence of a base. This reaction leads to the formation of an N-acyl lactam, which can serve as an activated intermediate for further transformations.

A common challenge in the alkylation of lactams is the potential for O-alkylation, where the oxygen atom of the carbonyl group acts as the nucleophile. The regioselectivity of this reaction (N- vs. O-alkylation) is influenced by several factors, including the nature of the electrophile, the counter-ion of the base, and the solvent. Hard electrophiles tend to favor O-alkylation, while softer electrophiles favor N-alkylation.

| Reagent/Condition | Expected Product | Notes |

| 1. NaH2. Alkyl Halide | N-Alkyl-6-oxopiperidine-2-carbonitrile | Common method for N-alkylation. |

| 1. K₂CO₃2. Acyl Chloride | N-Acyl-6-oxopiperidine-2-carbonitrile | Standard procedure for N-acylation. |

Stereochemical Implications in Chemical Transformations

The presence of a stereocenter at the C2 position, bearing the nitrile group, has significant implications for the stereochemical outcome of reactions involving the this compound core. The existing chirality can direct the formation of new stereocenters, leading to diastereoselective or enantioselective transformations.

In multi-step syntheses involving this compound or its derivatives, the stereochemistry at C2 can influence the spatial orientation of incoming reagents and substituents. This control over the relative stereochemistry is crucial for the synthesis of complex target molecules with multiple stereocenters.

A notable example is the synthesis of substituted 6-oxopiperidine-2-carboxylate (B1261032) derivatives from meso-dimethyl-α,α′-dibromoadipate. In this synthesis, an intramolecular aminolysis leads to the formation of the piperidine ring. The reaction yields a racemic mixture of two diastereoisomers, with the cis diastereoisomer being the major product researchgate.net. The formation of the cis isomer is attributed to successive SN2 reactions during the cyclization process researchgate.net. X-ray diffraction analysis of a crystalline derivative confirmed the cis relationship between the substituents at the C2 and C5 positions of the piperidine ring researchgate.net.

This inherent diastereoselectivity is a powerful tool in organic synthesis, allowing for the construction of specific stereoisomers. The 6-oxopiperidine ring often adopts a chair-like conformation, and the substituents will preferentially occupy positions that minimize steric strain, which can be predicted and exploited in synthetic design.

| Starting Material | Key Transformation | Major Diastereomer | Diastereomeric Ratio |

| meso-dimethyl-α,α′-dibromoadipate derivative | Intramolecular Aminolysis | cis-(2,5)-disubstituted-6-oxopiperidine | 5:1 |

The development of enantioselective methods for the synthesis and modification of piperidine derivatives is of great interest due to their prevalence in pharmaceuticals. For this compound, enantioselective transformations can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or biocatalysis.

One approach involves the asymmetric reduction of a related precursor, such as a pyridinium (B92312) salt, to generate an enantioenriched piperidine derivative nih.gov. For instance, iridium-catalyzed enantioselective hydrogenation of 2-alkyl-pyridines using a chiral ligand like MeO-BoQPhos has been shown to produce piperidines with high levels of enantioselectivity nih.gov. While this example does not start from the 6-oxopiperidine core, it demonstrates a powerful method for accessing chiral 2-substituted piperidines that could be adapted for derivatives of this compound.

Another emerging strategy is the use of chemo-enzymatic cascades. For example, the asymmetric dearomatization of activated pyridines can be achieved using a one-pot amine oxidase/ene imine reductase cascade to produce stereo-defined piperidines nih.govresearchgate.net. This method offers high enantio- and regioselectivity under mild conditions and has been applied to the synthesis of medicinally relevant compounds nih.govresearchgate.net. Such biocatalytic approaches could potentially be applied to the enantioselective synthesis or transformation of this compound.

| Reaction Type | Catalyst/Enzyme System | Stereochemical Outcome |

| Asymmetric Hydrogenation of Pyridinium Salts | Ir-catalyst with MeO-BoQPhos ligand | High enantiomeric excess (up to 93:7 er) nih.gov |

| Chemo-enzymatic Dearomatization | Amine Oxidase / Ene Imine Reductase Cascade | Highly stereo-defined 3- and 3,4-substituted piperidines nih.govresearchgate.net |

Mechanistic Investigations of Reactions Involving 6 Oxopiperidine 2 Carbonitrile

Elucidation of Reaction Pathways and Intermediates

For the closely related 6-oxopiperidine-2-carboxylate (B1261032) derivatives, synthesis has been described via the catalytic hydrogenation of a precursor containing an azide (B81097) group, which leads to an intramolecular aminolysis to form the lactam ring. researchgate.net However, it is important to note that the reaction pathway for the nitrile-containing compound may differ.

Transition State Analysis of Key Synthetic Steps

No specific research detailing the transition state analysis for the key synthetic steps in the formation or reactions of 6-oxopiperidine-2-carbonitrile has been found. Such analyses, which are typically conducted using computational methods like Density Functional Theory (DFT), are crucial for understanding the energy barriers and geometries of the transition states, thereby providing insight into the reaction mechanism and factors controlling stereoselectivity. Without dedicated computational studies on this specific molecule, no data on its transition states can be presented.

Kinetic and Thermodynamic Studies of Transformations

A search of the available literature did not yield any specific kinetic or thermodynamic studies on the transformations involving this compound. Such studies would provide valuable data on reaction rates, activation energies, and the equilibrium position of reactions involving this compound. The absence of this information means that a quantitative description of the energetics and speed of reactions involving this compound cannot be compiled.

Isotopic Labeling Studies for Mechanism Confirmation

No isotopic labeling studies specifically designed to confirm the reaction mechanisms of this compound have been reported in the available literature. Isotopic labeling is a powerful technique for tracing the fate of atoms throughout a reaction, thereby providing definitive evidence for proposed mechanistic pathways. While this method is widely used in organic chemistry, its application to the study of this compound has not been documented in accessible sources.

Advanced Spectroscopic Characterization Methodologies for 6 Oxopiperidine 2 Carbonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for determining the covalent framework of 6-Oxopiperidine-2-carbonitrile. Through a combination of one-dimensional and two-dimensional experiments, the precise connectivity of atoms and the chemical environment of each nucleus can be established.

Two-dimensional (2D) NMR experiments are indispensable for mapping the complex spin systems within the molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would reveal cross-peaks connecting adjacent protons within the piperidine (B6355638) ring, establishing the -CH(2)-CH₂(3)-CH₂(4)-CH₂(5)- spin system. The proton on the nitrogen (N-H) would also be expected to show a correlation to the adjacent protons at the C5 position under appropriate conditions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C). It allows for the unambiguous assignment of the carbon signals for C2, C3, C4, and C5 by correlating them with their directly bonded, and previously assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment provides crucial information about long-range (typically 2-3 bond) ¹H-¹³C correlations, which is vital for piecing together the molecular skeleton, especially around quaternary carbons and heteroatoms. Key expected HMBC correlations for this compound would include:

Correlation from the proton at C2 to the nitrile carbon and the carbonyl carbon (C6).

Correlations from the protons at C3 to C2 and C5.

Correlations from the protons at C5 to the carbonyl carbon (C6).

Correlation from the N-H proton to C2 and C6.

These correlations collectively confirm the cyclic lactam structure and the placement of the nitrile group at the C2 position.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound Predicted values are based on standard chemical shift increments and data from structurally similar compounds.

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Key COSY Correlations (¹H) | Key HMBC Correlations (from ¹H to ¹³C) |

|---|---|---|---|---|

| C2 | ~45-55 | ~4.0-4.5 (dd) | H3a, H3b | C3, C6, CN |

| C3 | ~25-35 | ~1.9-2.2 (m) | H2, H4a, H4b | C2, C4, C5 |

| C4 | ~20-30 | ~1.8-2.1 (m) | H3a, H3b, H5a, H5b | C3, C5, C6 |

| C5 | ~30-40 | ~2.3-2.6 (m) | H4a, H4b, N-H | C3, C4, C6 |

| C6 | ~170-175 (C=O) | - | - | - |

| CN | ~115-120 | - | - | - |

| N-H | - | ~7.0-8.0 (br s) | H5a, H5b | C2, C6 |

Solid-state NMR (ssNMR) is a powerful, non-destructive technique for studying the structure and dynamics of molecules in the solid phase. It is particularly valuable for identifying and characterizing polymorphs—different crystalline forms of the same compound. Polymorphs of this compound would have distinct crystal lattice packing, leading to subtle but measurable differences in the local chemical environments of the nuclei. These differences manifest as variations in ¹³C chemical shifts and changes in relaxation times. By comparing the ssNMR spectra of different batches, the presence of multiple polymorphic forms can be detected and quantified.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is the definitive method for confirming the elemental composition of a molecule. For this compound, the molecular formula is C₆H₈N₂O. HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically <5 ppm). This precision allows for the calculation of a unique elemental formula, distinguishing it from other potential compounds that may have the same nominal mass.

Molecular Formula: C₆H₈N₂O

Monoisotopic Mass (Calculated): 124.0637 u

Technique: An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, would be used to measure the m/z of the protonated molecule, [M+H]⁺, at approximately 125.0715. The experimentally observed mass would be compared to the calculated mass to confirm the molecular formula with high confidence.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy provides direct information about the functional groups present in a molecule. IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecular bonds.

Infrared (IR) Spectroscopy: IR is particularly sensitive to polar bonds. For this compound, the most prominent absorption bands would be from the N-H bond, the C=O bond of the lactam, and the C≡N bond of the nitrile. Experimental data from a closely related derivative, 1-benzyl-3-hexyl-6-oxopiperidine-2-carbonitrile, shows a strong C≡N stretch at 2237 cm⁻¹ and a strong amide C=O stretch at 1661 cm⁻¹. theses.fr These values are expected to be very similar for the parent compound.

Raman Spectroscopy: Raman spectroscopy is sensitive to changes in polarizability and is often more effective for symmetric, less polar bonds. The nitrile (C≡N) group, while having a dipole, is a highly polarizable functional group and would be expected to produce a strong, sharp signal in the Raman spectrum, complementing the IR data.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| N-H | Stretching | 3150 - 3300 | Medium | Weak |

| C-H | Stretching (sp³) | 2850 - 3000 | Medium | Medium |

| C≡N | Stretching | 2230 - 2260 | Medium-Strong | Strong |

| C=O (Lactam) | Stretching | 1650 - 1680 | Strong | Medium |

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

Single-crystal X-ray crystallography is the gold-standard technique for providing an unambiguous, three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique would yield precise data on:

Connectivity and Bond Parameters: Definitive confirmation of the atomic connectivity, with precise measurements of all bond lengths and angles.

Conformation: The exact conformation of the six-membered piperidine ring (e.g., chair, boat, or twist-boat) and the orientation of the nitrile substituent.

Stereochemistry: For a chiral, enantiomerically pure sample, the absolute configuration (R or S) of the stereocenter at C2 can be determined, often through anomalous dispersion measurements. For a racemic mixture that crystallizes, the relative stereochemistry between molecules in the unit cell can be established.

Intermolecular Interactions: Detailed insight into how the molecules pack in the crystal lattice, revealing hydrogen bonding (e.g., involving the N-H and C=O groups) and other non-covalent interactions.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment

Chiroptical techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. Circular Dichroism (CD) spectroscopy is a powerful method for assigning the absolute stereochemistry of chiral compounds in solution.

For this compound, the chiral center at C2 imparts chirality to the entire molecule. The lactam group acts as a chromophore, and its electronic transitions will give rise to a characteristic signal, or "Cotton effect," in the CD spectrum. The sign (positive or negative) and magnitude of the Cotton effect associated with the n→π* transition of the amide carbonyl can be correlated to the absolute configuration of the C2 stereocenter. This assignment is often supported by comparing the experimental CD spectrum with theoretical spectra generated through time-dependent density functional theory (TD-DFT) calculations, which can predict the CD spectrum for both the R and S enantiomers.

Theoretical and Computational Chemistry of 6 Oxopiperidine 2 Carbonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation with various levels of approximation, these methods can predict molecular geometries, electronic distribution, and reactivity descriptors.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of organic molecules, including piperidine (B6355638) derivatives. rsc.orgresearchgate.net For a molecule like 6-Oxopiperidine-2-carbonitrile, DFT calculations, particularly using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry and predict various electronic properties. rsc.orgbookpi.org These calculations provide data on bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional picture of the molecule. The choice of functional and basis set is crucial for obtaining results that correlate well with experimental data, should it become available. Studies on related piperidone and lactam structures have demonstrated the reliability of these methods in predicting molecular parameters. bookpi.orgnih.gov

Table 1: Predicted Geometrical Parameters for this compound (Chair Conformation) using DFT/B3LYP/6-311++G(d,p)

| Parameter | Atom Pair/Triplet/Quartet | Predicted Value |

|---|---|---|

| Bond Length | C2-C≡N | ~ 1.16 Å |

| C6=O8 | ~ 1.23 Å | |

| N1-C6 | ~ 1.36 Å | |

| N1-C2 | ~ 1.47 Å | |

| Bond Angle | C3-C2-C≡N | ~ 110.5° |

| O8=C6-N1 | ~ 124.0° | |

| C2-N1-C6 | ~ 125.5° | |

| Dihedral Angle | C6-N1-C2-C3 | ~ -45.0° (axial CN) |

Note: These values are illustrative and based on typical data for related cyclic amides and nitriles.

Molecular orbital (MO) theory helps in understanding the reactivity and electronic transitions within a molecule. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized around the lactam functionality, specifically the oxygen and nitrogen atoms, while the LUMO is likely centered on the π* orbital of the nitrile group (C≡N) and the carbonyl group (C=O).

Charge distribution analysis, often performed using methods like Mulliken population analysis or by mapping the electrostatic potential (ESP), reveals the electron-rich and electron-deficient regions of the molecule. bookpi.org In this compound, the nitrogen and oxygen atoms of the lactam group are expected to carry partial negative charges, making them nucleophilic centers. Conversely, the carbonyl carbon (C6) and the nitrile carbon (C2) are electrophilic, representing likely sites for nucleophilic attack. bookpi.orgrsc.org This charge distribution is crucial for predicting intermolecular interactions and reaction pathways. nih.gov

| Mulliken Charge on C6 | ~ +0.55 e | Highlights electrophilic character |

Note: Values are representative for similar lactam structures.

Conformation Analysis and Conformational Landscapes

The piperidine ring is known for its conformational flexibility, primarily adopting chair conformations to minimize steric and torsional strain. ias.ac.in For this compound, the presence of sp2 hybridized atoms in the lactam ring (N1 and C6) flattens this portion of the ring. The molecule is expected to exist predominantly in two chair-like conformations, distinguished by the axial or equatorial position of the nitrile group at the C2 position.

Computational studies on substituted piperidines show that the conformational preference is governed by a balance of steric hindrance, hyperconjugation, and electrostatic interactions. nih.govresearchgate.net For a 2-substituted N-acyl piperidine, pseudoallylic strain (A1,3 strain) between the N-acyl group and the C2 substituent can favor an axial orientation of the substituent. nih.gov However, the nitrile group is relatively small. The relative energies of the axial and equatorial conformers can be calculated to determine the most stable structure. Besides the chair forms, higher energy twist-boat and boat conformations might also exist on the conformational landscape and could be relevant as transition states in ring inversion processes. ias.ac.innih.gov

Prediction of Spectroscopic Properties

Computational chemistry allows for the accurate prediction of spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra, which are invaluable for structural elucidation.

Infrared (IR) Spectra: Theoretical IR spectra can be calculated from the vibrational frequencies obtained after geometry optimization. For this compound, key vibrational modes would include the C=O stretching frequency of the lactam group (predicted around 1650-1680 cm⁻¹), the C≡N stretching frequency (around 2240-2260 cm⁻¹), and the N-H stretching frequency (if unsubstituted at the nitrogen, around 3200-3400 cm⁻¹). DFT calculations have shown good correlation in predicting these characteristic frequencies for lactams and nitriles. nih.gov

Nuclear Magnetic Resonance (NMR) Spectra: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful application of DFT. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, theoretical chemical shifts can be obtained. These predicted shifts, when compared to a standard like tetramethylsilane (TMS), can aid in the assignment of experimental spectra. For this compound, the chemical shifts of the α-proton at C2 and the diastereotopic protons on the ring carbons would be highly dependent on the conformation (axial vs. equatorial nitrile group). researchgate.net

Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | ~ 55-60 |

| C3 | ~ 25-30 |

| C4 | ~ 20-25 |

| C5 | ~ 30-35 |

| C6 (C=O) | ~ 170-175 |

| CN | ~ 118-122 |

Note: Values are estimated based on DFT calculations for related piperidine structures.

Reaction Mechanism Modeling and Energy Profiles

Theoretical modeling is instrumental in elucidating reaction mechanisms by identifying transition states and calculating activation energies. For this compound, several reactions can be computationally explored:

Nucleophilic Addition to the Nitrile: The nitrile group can undergo nucleophilic attack, for instance, by a Grignard reagent or a hydride source. libretexts.org Computational modeling can map the potential energy surface for this reaction, identifying the transition state structure and the activation barrier. This process involves a change in hybridization at the nitrile carbon from sp to sp². nih.gov

Reactions at the Lactam Carbonyl: The electrophilic carbonyl carbon is susceptible to attack by nucleophiles. Modeling the hydrolysis of the lactam ring, for example, would involve calculating the energy profile for the addition of water or hydroxide, formation of a tetrahedral intermediate, and subsequent ring-opening.

Deprotonation at C2: The α-proton at the C2 position is acidic and can be removed by a base. Modeling this process would provide insights into the stability of the resulting carbanion, which could be influenced by the adjacent nitrogen and nitrile groups.

By calculating the Gibbs free energy of reactants, transition states, and products, a complete energy profile for a proposed reaction can be constructed, allowing chemists to predict the feasibility and kinetics of the reaction. researchgate.net

Cheminformatics and Structural Diversity Analysis

Cheminformatics applies computational methods to analyze large sets of chemical data. For this compound, these tools can be used to explore its potential as a scaffold in drug discovery. nih.gov

By creating a virtual library of derivatives through in silico modification of the core structure (e.g., adding substituents at various positions), cheminformatics analysis can be performed to assess properties like:

Structural Diversity: Analyzing the range of shapes and electronic properties within the virtual library. The piperidine scaffold is valued for providing access to three-dimensional chemical space, moving away from the flat structures common in many screening collections. whiterose.ac.ukrsc.org

Physicochemical Properties: Calculating properties such as molecular weight, logP (lipophilicity), polar surface area, and the number of hydrogen bond donors/acceptors.

Lead-Likeness and Drug-Likeness: Evaluating the suitability of the derivatives as potential drug candidates based on established filters like Lipinski's Rule of Five. nih.gov

This type of analysis helps in prioritizing which derivatives of this compound would be most promising for synthesis and biological testing. researchgate.net

Derivatives and Analogues of 6 Oxopiperidine 2 Carbonitrile in Advanced Chemical Synthesis

Design and Synthesis of Novel 6-Oxopiperidine-2-carbonitrile Derivatives

The synthesis of the 6-oxopiperidine ring system is a well-established area of organic chemistry, often starting from linear precursors that can be cyclized to form the desired lactam. A common strategy involves derivatives of adipic acid. For instance, racemic 5-(4,5-substituted-1H-1,2,3-triazol-1-yl)-pyroaminoadipic acid derivatives can be synthesized from meso dimethyl-α,α′-dibromoadipate. researchgate.net The key step in this sequence is a 1,3-dipolar cycloaddition of an acetylenic compound onto an α-azido-α′-bromoadipate intermediate. researchgate.net The resulting reactive α-(substituted-1H-1,2,3-triazol-1-yl)-α′-bromoadipate derivative is then treated with sodium azide (B81097), followed by a palladium-on-carbon (Pd/C) catalyzed hydrogenation, which facilitates the reductive cyclization to yield the 6-oxopiperidine-2-carboxylate (B1261032) (lactam) structure. researchgate.net

The direct synthesis of the this compound from these routes would involve the conversion of the C2-carboxylate functional group. This transformation is a standard procedure in organic synthesis, typically achieved by first converting the carboxylic acid or ester to a primary amide, followed by dehydration using reagents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (TFAA) to yield the target nitrile.

This strategic approach allows for the introduction of a wide variety of substituents on the piperidine (B6355638) ring prior to the formation of the nitrile, enabling the creation of a library of novel this compound derivatives for screening and further synthetic applications. The design of these derivatives is often guided by the intended application, such as creating rigid scaffolds for peptidomimetics or introducing specific pharmacophores for drug discovery.

Stereoisomer-Specific Synthesis and Characterization

Control of stereochemistry is paramount in the synthesis of biologically active molecules. The stereoselective synthesis of 6-oxopiperidine derivatives is frequently accomplished by using enantiomerically pure starting materials. A prominent precursor for this purpose is the naturally occurring (S)-2-aminoadipic acid. hmdb.ca This chiral building block allows for the synthesis of the corresponding (S)-enantiomer of the 6-oxopiperidine ring system, which is often the biologically relevant isomer. For example, (S)-6-oxo-2-piperidinecarboxylic acid is a known reactant used in various synthetic applications.

The characterization of these stereoisomers is confirmed through a combination of spectroscopic methods and X-ray crystallography. Crystallographic analysis provides unambiguous proof of the relative and absolute stereochemistry. For example, the structure of methyl 6-oxo-5-(5-phenyltetrazol-2-yl)piperidine-2-carboxylate has been determined, confirming the cis configuration of the substituents on the piperidine ring. researchgate.net Detailed structural information, including bond lengths, bond angles, and crystal packing, is crucial for understanding the molecule's conformation and intermolecular interactions, such as hydrogen bonding. researchgate.net

Table 1: Crystallographic Data for a 6-Oxopiperidine-2-carboxylate Derivative

| Parameter | Methyl 6-oxo-5-(5-phenyltetrazol-2-yl)piperidine-2-carboxylate researchgate.net |

|---|---|

| Chemical Formula | C₁₄H₁₅N₅O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.345 (2) |

| b (Å) | 13.048 (3) |

| c (Å) | 10.749 (2) |

| β (°) | 102.50 (3) |

| Volume (ų) | 1417.8 (5) |

This data represents a closely related carboxylate derivative, as crystallographic data for the carbonitrile was not available in the searched literature.

Exploration of this compound as a Synthetic Building Block

A synthetic building block is a molecule with defined functional groups that facilitates the stepwise construction of more complex target compounds. nih.gov The this compound scaffold is a prime candidate for such a role due to its rigid cyclic structure and the versatile reactivity of the nitrile group.

While direct examples for the carbonitrile are limited in available literature, the corresponding carboxylic acid, (S)-6-Oxo-2-piperidinecarboxylic acid, serves as a valuable reactant for synthesizing a range of more complex molecules. Its utility highlights the potential of the core scaffold. The conversion of this carboxylic acid to the carbonitrile would furnish a building block with complementary reactivity. The cyanopyrrolidine moiety, a close analogue, is a key intermediate in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors, where the nitrile group plays a crucial role in the molecule's mechanism of action. beilstein-journals.org This precedent underscores the potential of this compound as a key intermediate for pharmacologically active agents.

Table 2: Synthetic Applications of the (S)-6-Oxopiperidine-2-carboxylic Acid Scaffold

| Reactant | Product Type | Application/Significance |

|---|---|---|

| (S)-6-Oxo-2-piperidinecarboxylic acid | Functionalized β-lactams | Core structures in antibiotics. |

| (S)-6-Oxo-2-piperidinecarboxylic acid | Pro-(S)-C⁵ branched [4.3.1] aza-amide bicycles | Potential inhibitors for FK506-binding proteins. |

The nitrile group of this compound can be hydrolyzed to an amide or carboxylic acid, reduced to a primary amine, or used to form heterocyclic rings like tetrazoles, making it a versatile synthon for diversification in combinatorial chemistry and drug discovery.

Incorporation into Complex Molecular Architectures (e.g., peptidomimetics, polymers, or supramolecular assemblies)

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved metabolic stability and bioavailability. nih.gov Incorporating rigid cyclic structures into a peptide backbone is a common strategy to constrain its conformation, which can enhance binding affinity and selectivity for a biological target. The this compound framework, being an analogue of a cyclic amino acid, is an excellent candidate for inclusion in peptidomimetic designs.

The piperidine ring introduces a significant conformational constraint. Libraries of constrained tetrapeptides have been created using novel piperidine-containing amino acid fragments, which can adopt beta-turn-like conformations. Similarly, the this compound scaffold could be incorporated into a peptide chain via its C2-carbonitrile (after conversion to an amine or carboxylic acid) and the N1-amide nitrogen. This would create a rigid turn-inducing element within the oligomer. The use of 2-oxopiperazine units to rigidify the main chain of peptoid-like oligomers has already been demonstrated as a successful strategy. nih.gov

While specific examples of this compound incorporation into polymers or supramolecular assemblies are not prominent in the reviewed literature, its bifunctional nature—possessing a reactive nitrile and a lactam backbone—provides clear potential. It could be envisioned as a monomer in polymerization reactions or as a component in host-guest chemistry, where its defined geometry and hydrogen bonding capabilities could be exploited to form ordered supramolecular structures.

Future Research Directions and Unexplored Avenues in 6 Oxopiperidine 2 Carbonitrile Chemistry

Development of Environmentally Sustainable Synthetic Routes (Green Chemistry)

The synthesis of complex nitrogen-containing heterocycles is often resource-intensive. Future research will prioritize the development of green synthetic routes to 6-oxopiperidine-2-carbonitrile and its derivatives, aligning with the principles of sustainable chemistry which aim to reduce waste and hazardous substance generation researchgate.netmdpi.com.

Key areas of investigation include:

Biocatalysis : The use of enzymes, such as nitrilases or nitrile hydratases, offers a highly selective and environmentally benign method for transforming the nitrile group. nih.gov These enzymes can catalyze the hydrolysis of nitriles to either carboxylic acids or amides under mild, aqueous conditions, avoiding the harsh reagents typically used in chemical hydrolysis. nih.gov This approach could be applied to synthesize derivatives or as a key step in a chemoenzymatic route.

Flow Chemistry : Continuous flow reactors provide significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. acs.orgorganic-chemistry.orgresearchgate.net A flow-based synthesis of this compound could minimize solvent usage and reaction times while allowing for precise control over reaction parameters, leading to higher yields and purity. acs.orgunibe.ch

Multi-Component Reactions (MCRs) : Designing one-pot MCRs to construct the piperidine (B6355638) ring is a promising green strategy. researchgate.net An MCR that combines simple starting materials, such as an aldehyde, amine source, and a β-ketoester equivalent, in an aqueous medium could provide a highly atom-economical route to functionalized piperidine scaffolds. researchgate.net

Table 1: Comparison of Potential Green Synthesis Strategies

| Strategy | Key Advantages | Potential Challenges | Relevant Precursors/Reagents |

| Biocatalysis | High selectivity, mild conditions, reduced waste, biodegradable catalysts. nih.gov | Enzyme stability and availability, substrate scope limitations. | Nitriles, Dinitriles |

| Flow Chemistry | Enhanced safety, scalability, precise process control, reduced waste. acs.orgunibe.ch | Initial equipment setup cost, potential for clogging. unibe.ch | N-(tert-butylsulfinyl)-bromoimine, Grignard reagents. acs.orgorganic-chemistry.org |

| MCRs in Water | High atom economy, operational simplicity, use of environmentally benign solvent. researchgate.net | Limited solubility of some organic substrates, controlling selectivity. | Aldehydes, Amines, β-ketoesters. researchgate.net |

Investigation of Novel Reactivity Patterns and Unconventional Transformations

Beyond established transformations, future work should explore the untapped reactivity of the this compound scaffold. The interplay between the lactam and nitrile functionalities could lead to unique chemical behaviors under modern synthetic conditions.

C-H Activation : Direct functionalization of C(sp³)–H bonds is a powerful tool for molecular editing. semanticscholar.orgresearchgate.net Research into transition-metal-catalyzed C-H activation at the α-amino position (C2) of the piperidine ring could enable the direct introduction of aryl, alkyl, or other functional groups without the need for pre-functionalization. semanticscholar.orgresearchgate.netresearchgate.netacs.org This approach streamlines synthetic sequences and improves atom economy.

Photoredox Catalysis : Visible-light photoredox catalysis offers a mild and efficient way to generate radical intermediates. beilstein-journals.orgrsc.orgrsc.orgnih.gov This technology could be applied to induce novel cyclizations or additions involving the lactam or nitrile groups. beilstein-journals.orgrsc.orgresearchgate.net For instance, photoredox-mediated reactions could enable the synthesis of complex fused-ring systems by triggering intramolecular radical additions to the nitrile. researchgate.net

Nitrile Group Manipulation : The nitrile group is exceptionally versatile and can be transformed into a wide array of other functionalities, including primary amines (via reduction), ketones (via reaction with organometallics), and various heterocycles. researchgate.netlibretexts.orgchemistrysteps.com Exploring radical-mediated translocation of the cyano group could allow for site-selective functionalization at other positions on the piperidine ring. researchgate.net

Table 2: Emerging Synthetic Transformations for this compound

| Transformation | Enabling Technology | Potential Outcome | Mechanistic Insight |

| α-C–H Arylation | Transition-Metal Catalysis (e.g., Pd, Ru) | Direct formation of a C-C bond at the C2 position. semanticscholar.orgacs.org | Directed C-H activation followed by reductive elimination. acs.org |

| Lactam Ring Expansion | Photoredox Catalysis | Synthesis of medium-sized lactams (e.g., azocanones). researchgate.net | Generation of α-amido radicals for ring-opening or rearrangement. rsc.org |

| Nitrile Hydrofunctionalization | Radical Chemistry | Conversion of the nitrile to amides, ketones, or tetrazoles. researchgate.netresearchgate.net | Radical addition to the C≡N triple bond followed by trapping. researchgate.net |

Application of Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

To fully understand and optimize the synthesis and derivatization of this compound, advanced analytical methods are crucial. Process Analytical Technology (PAT) is a framework for designing and controlling manufacturing processes through real-time measurements of critical parameters. mt.comwikipedia.orglongdom.orgnews-medical.nethamiltoncompany.com

The application of in situ spectroscopic techniques can provide continuous, real-time data on reaction kinetics, the formation of intermediates, and the consumption of reactants. spectroscopyonline.com This level of process understanding is essential for improving reaction efficiency, ensuring consistent product quality, and facilitating safe scale-up. mt.comlongdom.org

Potential techniques include:

In Situ FTIR and Raman Spectroscopy : These vibrational spectroscopy methods can monitor changes in functional groups in real-time, allowing for the tracking of key reaction species without the need for sampling. news-medical.net

In Situ NMR Spectroscopy : Provides detailed structural information about molecules in solution, making it invaluable for identifying transient intermediates and elucidating complex reaction mechanisms.

Table 3: In Situ Monitoring Techniques for Reaction Optimization

| Technique | Information Provided | Application in this compound Chemistry |

| FTIR Spectroscopy | Concentration of reactants, products, and major intermediates; reaction endpoint determination. | Monitoring the conversion of the nitrile group or reactions involving the lactam carbonyl. |

| Raman Spectroscopy | Complementary vibrational data, suitable for aqueous and non-polar systems. news-medical.net | Tracking changes in the C≡N triple bond and ring structure during synthesis. |

| NMR Spectroscopy | Detailed structural elucidation of intermediates and byproducts; mechanistic pathway analysis. | Identifying stereoisomers and regioselective products in C-H activation or cyclization reactions. |

Computational Predictions for Novel Chemical Reactions and Derivatizations

Computational chemistry provides a powerful predictive tool for exploring the chemical space of this compound before committing to laboratory experiments. In silico methods can save significant time and resources by identifying promising reaction pathways and novel derivatives with desired properties.

Density Functional Theory (DFT) : DFT calculations can be used to investigate the electronic structure, stability, and reactivity of this compound and its derivatives. nih.govrsc.orgresearchgate.netmdpi.com These calculations can predict the most likely sites for nucleophilic or electrophilic attack, determine the energies of transition states to assess reaction feasibility, and explain observed stereoselectivities. acs.orgnih.gov

Molecular Dynamics (MD) Simulations : MD simulations can model the conformational behavior of the piperidine ring and its interactions with solvents or catalysts over time. researchgate.net This provides insight into the dynamic processes that govern reactivity.

Virtual Screening and ADMET Prediction : For medicinal chemistry applications, computational tools can predict the binding affinity of novel derivatives against biological targets. longdom.orgnih.govresearchgate.netnih.govmdpi.com Furthermore, in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can help prioritize compounds with favorable drug-like characteristics early in the discovery process. nih.gov

Table 4: Computational Approaches for a Priori Chemical Design

| Computational Method | Predictive Capability | Example Application |

| Density Functional Theory (DFT) | Reaction transition states, bond dissociation energies, molecular orbital energies. nih.govmdpi.com | Predicting the regioselectivity of C-H functionalization; modeling reaction mechanisms. acs.org |

| Molecular Dynamics (MD) | Conformational analysis, solvent effects, binding dynamics. researchgate.net | Simulating the interaction of derivatives with a target enzyme's active site. |

| Virtual Ligand Screening (VLS) | Binding affinity and mode prediction for large compound libraries. nih.gov | Identifying potential inhibitors of metallo-β-lactamases from a virtual library of derivatives. nih.govnih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.